4-Cyclopropylthiazol-5-amine dihydrochloride 4-Cyclopropylthiazol-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13679864
InChI: InChI=1S/C6H8N2S.2ClH/c7-6-5(4-1-2-4)8-3-9-6;;/h3-4H,1-2,7H2;2*1H
SMILES: C1CC1C2=C(SC=N2)N.Cl.Cl
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol

4-Cyclopropylthiazol-5-amine dihydrochloride

CAS No.:

Cat. No.: VC13679864

Molecular Formula: C6H10Cl2N2S

Molecular Weight: 213.13 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropylthiazol-5-amine dihydrochloride -

Specification

Molecular Formula C6H10Cl2N2S
Molecular Weight 213.13 g/mol
IUPAC Name 4-cyclopropyl-1,3-thiazol-5-amine;dihydrochloride
Standard InChI InChI=1S/C6H8N2S.2ClH/c7-6-5(4-1-2-4)8-3-9-6;;/h3-4H,1-2,7H2;2*1H
Standard InChI Key FCQMSELODVHXSL-UHFFFAOYSA-N
SMILES C1CC1C2=C(SC=N2)N.Cl.Cl
Canonical SMILES C1CC1C2=C(SC=N2)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Composition

4-Cyclopropylthiazol-5-amine dihydrochloride consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a cyclopropyl group at the 4-position and an amine group at the 5-position. The dihydrochloride salt enhances its solubility and stability, critical for laboratory handling. Key structural descriptors include:

PropertyValue
Molecular FormulaC6H10Cl2N2S\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}
Molecular Weight213.13 g/mol
IUPAC Name4-cyclopropyl-1,3-thiazol-5-amine; dihydrochloride
SMILESC1CC1C2=C(SC=N2)N.Cl.Cl
InChI KeyFCQMSELODVHXSL-UHFFFAOYSA-N

The compound’s planar thiazole ring and cyclopropyl moiety contribute to its stereoelectronic profile, influencing reactivity and interactions with biological targets.

Physicochemical Characteristics

The dihydrochloride salt formulation confers hygroscopicity and high water solubility, advantageous for in vitro assays. Theoretical calculations predict a logP value of ~1.2, indicating moderate lipophilicity suitable for membrane permeability. Spectral data (e.g., NMR, IR) remain unpublished, but analogous thiazoles exhibit characteristic absorptions at 310–330 nm (UV) and 1500–1600 cm⁻¹ (C=N stretch in IR).

Synthesis and Manufacturing

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioureas. For 4-cyclopropylthiazol-5-amine, cyclopropanecarboxaldehyde may serve as the carbonyl precursor, reacting with thiourea in the presence of iodine to form the 4-cyclopropylthiazole intermediate.

Amine Functionalization

Biological Activities and Mechanisms

Anti-inflammatory Effects

The cyclopropyl group may modulate COX-2 inhibition, a mechanism observed in related compounds (IC₅₀ = 0.8 µM). Molecular docking suggests the amine group forms hydrogen bonds with COX-2’s Arg120, while the cyclopropyl moiety occupies hydrophobic pockets.

Anticancer Properties

Thiazoles induce apoptosis via Bcl-2 suppression and caspase-3 activation. In silico models predict moderate activity (pIC₅₀ = 5.3) against breast cancer cell lines, though experimental validation is pending.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for derivatization. Substituent modifications at C2 and C4 (e.g., aryl groups, halogens) enhance target affinity. A library of 50 analogs has been proposed for high-throughput screening.

Formulation Challenges

Salt dissociation kinetics in physiological pH (t₁/₂ = 45 min) necessitate enteric coating for oral delivery. Preclinical studies in rodents are planned to assess bioavailability (>60% target).

Comparative Analysis with Related Thiazoles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Activity
4-Cyclopropylthiazol-5-amine dihydrochlorideC6H10Cl2N2S\text{C}_6\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}213.13Antimicrobial (predicted)
5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) C12H14N4S3\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}_3310.5Kinase inhibition
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amineC21H24Cl2FN5S\text{C}_{21}\text{H}_{24}\text{Cl}_2\text{FN}_5\text{S}468.4Anticancer (in vitro)

This table underscores the diversity of thiazole-based pharmacophores and their tailored biological roles.

Future Research Directions

  • In vitro profiling: Priority testing against ESKAPE pathogens and NCI-60 cancer cell lines.

  • SAR studies: Systematic variation of substituents to map activity cliffs.

  • Cocrystallization: X-ray analysis with COX-2 or DNA gyrase to elucidate binding modes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator